molecular formula C19H19N3O2 B2740010 3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 951561-23-2

3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2740010
CAS No.: 951561-23-2
M. Wt: 321.38
InChI Key: JXDHBGOSNGVSNM-UHFFFAOYSA-N
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Description

3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with a unique structure that combines a pyrazinone core with methoxyphenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzylamine with 4-methylphenylhydrazine, followed by cyclization to form the pyrazinone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups and the pyrazinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methylamino]-1-(4-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-7-9-16(10-8-14)22-12-11-20-18(19(22)23)21-13-15-5-3-4-6-17(15)24-2/h3-12H,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDHBGOSNGVSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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